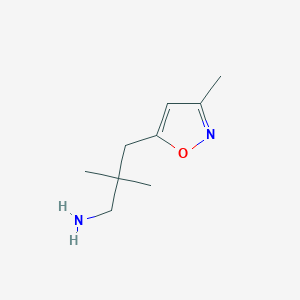
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Anguidine can be synthesized through various methods, including the stereoselective synthesis of its building blocks. One approach involves the use of macrocyclic trichothecenes as starting materials . The synthesis process often requires careful chromatographic separations and the use of specific enzymes like pig liver esterase and α-chymotrypsin for the preparation of chiral synthons .
Industrial Production Methods: Industrial production of anguidine typically involves large-scale fermentation of Fusarium sambucinum cultures. The fermentation process is followed by extensive chromatographic separation to isolate anguidine and its minor metabolites .
化学反应分析
Types of Reactions: Anguidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving anguidine include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include various analogues of anguidine, which are studied for their enhanced antitumor and cytotoxic properties .
科学研究应用
Anguidine has a wide range of scientific research applications:
作用机制
Anguidine exerts its effects primarily by inhibiting protein synthesis. It induces a reversible cell cycle arrest in exponentially growing cells, affecting various phases of the mitotic cycle . The compound targets ribosomes, leading to the degradation of polyribosomes and blocking the initiation of protein synthesis . This mechanism is crucial for its cytotoxic and antitumor activities .
相似化合物的比较
- T-2 toxin
- HT-2 toxin
- Verrucarol
- Trichodermin
Anguidine’s distinct properties and versatile applications make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
117109-18-9 |
|---|---|
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-4-8(12-11-7)5-9(2,3)6-10/h4H,5-6,10H2,1-3H3 |
InChI 键 |
PPARBKNRFBMSET-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CC(C)(C)CN |
规范 SMILES |
CC1=NOC(=C1)CC(C)(C)CN |
同义词 |
5-Isoxazolepropanamine,-bta-,-bta-,3-trimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















